4-乙氧基香豆素

描述

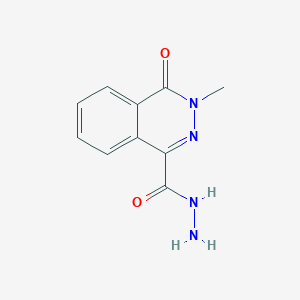

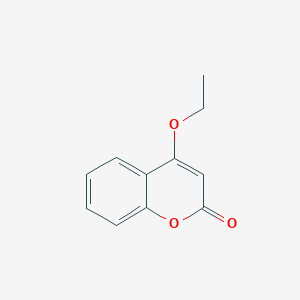

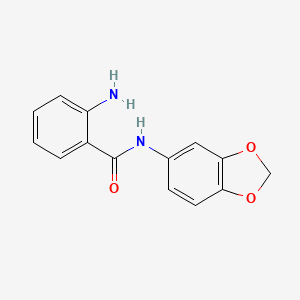

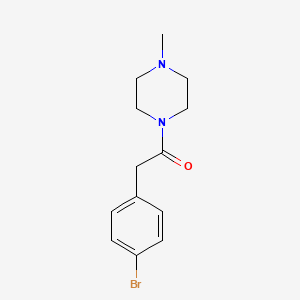

4-Ethoxycoumarin is a heterocyclic compound with the empirical formula C11H10O3 . It is used in the preparation of 2-substituted-6-(2-hydroxyphenyl)-4(3H)-pyrimidones, and also to synthesize 2,2-diphenyl-4-chromanone and 2,2-dimethyl-4-chromanone .

Synthesis Analysis

4-Ethoxycoumarin can be synthesized from 4-hydroxycoumarin . The new coumarin derivatives were chemically synthesized from 4-hydroxycoumarin, and their structures were confirmed by nuclear magnetic resonance data .Molecular Structure Analysis

The crystal structure of 4-ethoxycoumarin has been determined. The molecule has a planar conformation with a deviation of 0.014(2)Å from the best plane, defined by the chromone moiety .Chemical Reactions Analysis

4-Ethoxycoumarin may be used in the preparation of 2-substituted-6-(2-hydroxyphenyl)-4(3H)-pyrimidones . It may also be used to synthesize 2,2-diphenyl-4-chromanone and 2,2-dimethyl-4-chromanone . The reaction of Grignard reagents with 4-hydroxy- and 4-ethoxycoumarin has also been reported .Physical And Chemical Properties Analysis

4-Ethoxycoumarin has a molecular weight of 190.19 g/mol . Its molecular formula is C11H10O3 . The compound is characterized by a topological polar surface area of 35.5 Ų .科学研究应用

Synthesis of Heterocyclic Compounds

4-Ethoxycoumarin: serves as a lactone scaffold for the innovative synthesis of heterocyclic molecules. It’s a key precursor in forming complex heterocycles-based coumarin analogs from substituted alkyne substrates and other starting materials .

Biological Activity Studies

The derivatives of coumarin, including 4-Ethoxycoumarin , are known for their significant biological activities. Researchers utilize these compounds to explore potential novel drug developments due to their diverse biological properties .

Fragrance Industry Applications

Due to its sweet-smelling nature, 4-Ethoxycoumarin is used in the fragrance industry. It’s a part of the ubiquitous heterocyclic coumarins known for their application as fragrance products in perfumes .

Analytical Chemistry

In analytical chemistry, 4-Ethoxycoumarin can be used as a standard or reference compound. For instance, it may be involved in the development of analytical methods like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for the determination of various coumarin derivatives in products .

Organic Synthesis

4-Ethoxycoumarin: is utilized in organic synthesis to prepare compounds like 2-substituted-6-(2-hydroxyphenyl)-4(3H)-pyrimidones. It’s also used to synthesize chromanone derivatives such as 2,2-diphenyl-4-chromanone and 2,2-dimethyl-4-chromanone, which have applications in developing pharmaceutical agents .

Catalysis Research

The compound is involved in catalysis research, where it may act as a substrate in various catalytic reactions. This research can lead to the discovery of new catalytic methods and the development of more efficient synthetic pathways for chemical compounds .

安全和危害

未来方向

Recent research has focused on the synthesis of new coumarin derivatives from 4-hydroxycoumarin and evaluating their biological activities . Several of the tested compounds showed good to mild inhibitory effects on lung cancer cell motility . This suggests potential future directions in the exploration of 4-Ethoxycoumarin and its derivatives for their antitumor activity.

作用机制

Target of Action

4-Ethoxycoumarin is a derivative of coumarin, which is known to have antimicrobial activity . . It’s worth noting that 4-Hydroxycoumarins, a class of compounds derived from coumarin, are known to act as vitamin K antagonists . They inhibit the enzyme vitamin K epoxide reductase, which is critical for the recycling of vitamin K in tissues .

Mode of Action

It’s known that 4-hydroxycoumarins, which are structurally similar, act by depleting reduced vitamin k in tissues . This action inhibits the function of vitamin K-dependent enzymes, which are crucial for the production of active forms of certain clotting factors .

Biochemical Pathways

It’s known that 4-ethoxycoumarin can be used in the synthesis of various compounds, including 2-substituted-6-(2-hydroxyphenyl)-4(3h)-pyrimidones .

Pharmacokinetics

A study on ethoxycoumarin, a similar compound, showed that it has a one-site michaelis-menten kinetic model with an intrinsic clearance (clint, vmax / km ratio) of 137 ml/min/srw .

Result of Action

4-hydroxycoumarin, a similar compound, has been shown to have effects on both cellular and genetic characteristics of hepatocellular carcinoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethoxycoumarin. For instance, advanced oxidative processes (AOP), which are radical reactions of toxic contaminants with environmental free radicals, can lead to the transformation of toxins like 4-Hydroxycoumarins into less toxic products .

属性

IUPAC Name |

4-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZDKBHAUILYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350961 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxycoumarin | |

CAS RN |

35817-27-7 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of atoms in 4-ethoxycoumarin?

A1: [] The 4-ethoxycoumarin molecule exhibits a planar conformation. This means the atoms within the molecule primarily lie in a single plane. The largest deviation from this plane is a mere 0.014(2) Å, observed within the chromone moiety. The ethoxy group also adopts a coplanar conformation and is connected with a trans configuration. Interestingly, the angles surrounding the C3 atom cause the ethoxy group to tilt towards the C4 direction. []

Q2: How does the structure of 4-ethoxycoumarin influence its fragmentation pattern in mass spectrometry?

A2: [] The mass spectrum of 4-ethoxycoumarin reveals a distinct fragmentation pathway. A key characteristic is the initial loss of ethylene (C2H4) from the ethoxy side chain. This leads to the formation of an ion with a mass-to-charge ratio (m/e) of 232. Subsequent fragmentation of this ion closely resembles the patterns observed in derivatives of 4-hydroxycoumarin. [] This suggests that the presence and position of the ethoxy group play a significant role in the molecule's breakdown under mass spectrometry conditions.

Q3: Does 4-ethoxycoumarin form any notable intermolecular interactions?

A3: [] Yes, 4-ethoxycoumarin exhibits a specific type of intermolecular hydrogen bond. This bond occurs between the O3 atom of the ethoxy group and a hydrogen atom attached to the phenyl ring of an adjacent molecule. This interaction likely contributes to the packing arrangement of 4-ethoxycoumarin molecules within its crystal structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)